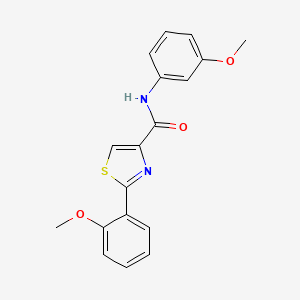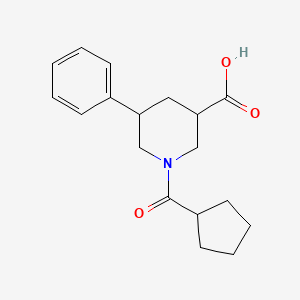
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperidine carboxylic acids and has a molecular formula of C21H23NO3.
Mecanismo De Acción
The mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is not fully understood. However, it has been suggested that this compound may act as an NMDA receptor antagonist, which could explain its neuroprotective and analgesic effects. Additionally, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which could contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells, which could contribute to its neuroprotective effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation, which could contribute to its analgesic effects. Moreover, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anticancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. Moreover, this compound has been shown to have low toxicity and good bioavailability in animal studies. However, one limitation of this compound is its limited solubility in water, which could limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid. One area of interest is the development of this compound derivatives with improved solubility and potency. Another area of interest is the investigation of the potential synergistic effects of this compound with other drugs or therapies. Moreover, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states.
Métodos De Síntesis
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with phenylhydrazine, followed by acylation with 3-chloropropionyl chloride and subsequent reduction with sodium borohydride. The final step involves the oxidation of the resulting piperidine derivative with potassium permanganate.
Aplicaciones Científicas De Investigación
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. This compound has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in vitro and in vivo. It has also been found to have analgesic effects in animal models of acute and chronic pain. Moreover, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
1-(cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(14-8-4-5-9-14)19-11-15(10-16(12-19)18(21)22)13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASRGYMOUBZFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(CC(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

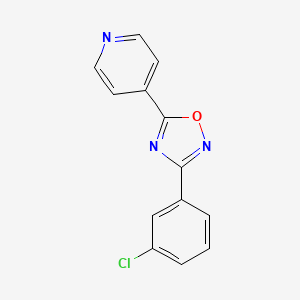

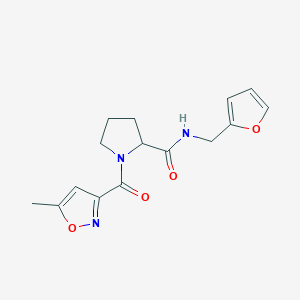
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
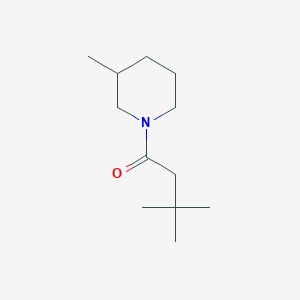
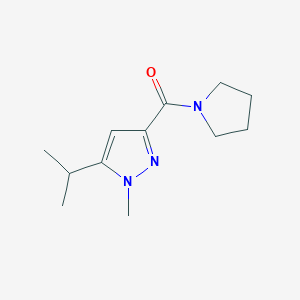
![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)
